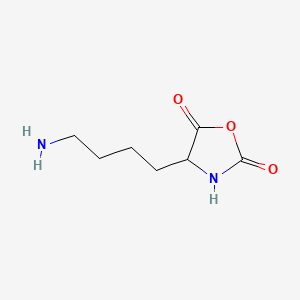

4-(4-Aminobutyl)oxazolidine-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

5860-61-7 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

4-(4-aminobutyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C7H12N2O3/c8-4-2-1-3-5-6(10)12-7(11)9-5/h5H,1-4,8H2,(H,9,11) |

InChI Key |

FCATYYOPYTXOIZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC1C(=O)OC(=O)N1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4 4 Aminobutyl Oxazolidine 2,5 Dione

Ring-Opening Polymerization (ROP) Mechanisms

The polymerization of NCAs is the most common method for producing synthetic polypeptides. researchgate.net The process can proceed through several mechanisms, primarily the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). illinois.edu The choice of initiator and reaction conditions dictates which pathway is favored and determines the degree of control over the final polypeptide's molecular weight and dispersity. illinois.edumdpi.com

The Normal Amine Mechanism (NAM) is the most relevant pathway for the controlled synthesis of polypeptides and is typically initiated by nucleophiles containing an active hydrogen, such as primary amines. mdpi.com

Initiation: The process begins with a nucleophilic attack by the initiator (e.g., a primary amine) on the electrophilic C5 carbonyl carbon of the Lys-NCA ring. This leads to the opening of the anhydride (B1165640) ring to form a carbamate (B1207046) intermediate. researchgate.netmdpi.com

Propagation: The carbamate intermediate is unstable and rapidly loses a molecule of carbon dioxide to generate a new terminal primary amine. This new amine, now the active chain end, can then attack another NCA monomer, propagating the polypeptide chain. Each propagation step adds one amino acid residue and regenerates the reactive primary amine terminus. mdpi.com

Termination: Chain termination events are a significant challenge in NCA polymerization and can lead to broad molecular weight distributions. illinois.edu Termination can occur through various side reactions, including reactions with impurities (like water), the solvent (such as dimethylformamide), or intramolecular reactions where the growing chain end attacks a side-chain ester group. illinois.edu The presence of any un-deprotonated acid or acid chlorides from the NCA synthesis can also quench the propagating amine chain-ends. illinois.edu

The Activated Monomer Mechanism (AMM) occurs when strong, non-nucleophilic bases (like tertiary amines or alkoxides) are used as initiators. illinois.edu In this pathway, the initiator deprotonates the N3-proton of the NCA ring, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks another neutral NCA monomer to initiate polymerization. pmcisochem.fr The AMM often leads to faster polymerization rates but generally offers less control over the polymer architecture compared to the NAM. pmcisochem.frfrontiersin.org In some systems, particularly with mixed primary/tertiary amine initiators, both the NAM and AMM can co-exist. mpg.de

Nucleophilic attack is the cornerstone of NCA polymerization. In the NAM, the nucleophilicity of the initiating amine is crucial; initiators like n-hexylamine are highly nucleophilic, leading to an initiation process that is much faster than propagation, a key feature of living polymerizations. mdpi.com

Reaction conditions play a paramount role in controlling the polymerization and minimizing side reactions:

Purity: The stringent purity of monomers, initiators, and solvents is critical. High-vacuum techniques are often employed to remove trace impurities like water, which can act as an unwanted initiator or catalyst for side reactions. illinois.edunih.gov

Temperature: Lowering the reaction temperature (e.g., to 0°C) has been shown to significantly reduce the occurrence of side reactions, allowing for the formation of well-defined polypeptides with minimal chain termination. researchgate.netmdpi.com

Initiator Choice: The selection of the initiator dictates the polymerization mechanism. While primary amines are standard for the NAM, transition-metal complexes have also been developed to mediate a controlled ROP, offering an alternative pathway for synthesizing polypeptides with predictable molecular weights and narrow dispersities. mdpi.com

Table 1: Common Initiators for the ROP of Lys-NCA and Their Mechanistic Implications

| Initiator Type | Examples | Primary Mechanism | Characteristics |

|---|---|---|---|

| Primary Amines | n-Hexylamine, Butylamine | Normal Amine (NAM) | Controlled polymerization, initiator incorporated at chain end. mdpi.comcapes.gov.br |

| Secondary Amines | Diethylamine, Hexamethyldisilazane (HMDS) | NAM and/or AMM | Can act as both nucleophile (NAM) and base (AMM). mdpi.comcapes.gov.br |

| Tertiary Amines | Triethylamine | Activated Monomer (AMM) | Fast polymerization, often less controlled, high molecular weights. capes.gov.br |

| Amine Hydrochlorides | Butylamine hydrochloride | NAM (Ammonium-mediated) | Proceeds via an equilibrium between dormant (ammonium) and active (amine) chain ends, enhancing control. mpg.de |

| Metal Catalysts | Organometallic complexes (e.g., Nickel, Cobalt) | Metal-mediated ROP | Provides a distinct mechanism for living polymerization with excellent control. mdpi.comnih.gov |

Hydrolytic Stability and Decomposition Pathways

Like other N-carboxyanhydrides, 4-(4-aminobutyl)oxazolidine-2,5-dione is highly sensitive to moisture. pmcisochem.fr The primary decomposition pathway in the presence of water is hydrolysis. The strained anhydride ring is readily attacked by water, leading to ring-opening and decarboxylation, which ultimately regenerates the parent amino acid, L-lysine, and releases carbon dioxide. wikipedia.org

Due to this instability, the synthesis, purification, and storage of Lys-NCA require stringent anhydrous conditions. pmcisochem.fr The monomer is typically stored in sealed containers under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) to prevent premature hydrolysis and polymerization. pmcisochem.fr The purity of the NCA is a major factor in its stability; trace acidic impurities left over from synthesis can catalyze decomposition. illinois.edu

Reactions with Various Nucleophiles (e.g., Amines, Alcohols)

The high electrophilicity of the C2 and C5 carbonyl carbons makes the NCA ring highly reactive toward a wide range of nucleophiles. mdpi.compmcisochem.fr

Amines: As discussed, primary and secondary amines readily react with Lys-NCA to initiate ring-opening polymerization. mdpi.com A crucial aspect of Lys-NCA chemistry is the reactivity of the ε-amino group on its own side chain. If this amine is not protected, it can act as a nucleophile, leading to undesirable side reactions, branching, or cross-linking during polymerization. nih.gov Therefore, for the synthesis of linear polypeptides, the side-chain amine is almost always protected. researchgate.net

Alcohols: Alcohols can also act as initiators for NCA polymerization, though they are generally less nucleophilic than primary amines. nih.gov The reaction proceeds via nucleophilic attack of the alcohol on the C5 carbonyl, leading to a terminal ester group after the first addition and subsequent propagation via the NAM.

Derivatization Reactions at the Aminobutyl Side Chain

The aminobutyl side chain of Lys-NCA is a key site for chemical modification, enabling the synthesis of functional polypeptides. To achieve controlled polymerization, this side chain's primary amine must first be protected. After polymerization, the protecting group can be removed to yield poly(L-lysine), whose side-chain amines are then available for a vast array of derivatization reactions. nih.govresearchgate.net

A variety of protecting groups have been developed for this purpose, each with specific cleavage conditions, allowing for orthogonal protection strategies in the synthesis of complex polypeptide architectures. mdpi.com

Table 2: Common Protecting Groups for the Aminobutyl Side Chain of Lys-NCA

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | Harsh acidic conditions (e.g., HBr in acetic acid). researchgate.net |

| tert-Butoxycarbonyl | Boc | Mild acidic conditions (e.g., trifluoroacetic acid, TFA). researchgate.net |

| Trifluoroacetyl | Tfa | Mild basic conditions (e.g., piperidine (B6355638) in DMF, aqueous base). researchgate.netnih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild basic conditions (e.g., piperidine in DMF). nih.gov |

| o-Nitrobenzyloxycarbonyl | Nvoc | Photolysis (UV light). nih.govacs.org |

Once deprotected, the primary amine side chains of poly(L-lysine) can undergo numerous reactions typical of amines. csbsju.edulibretexts.org For instance, they can react with:

Anhydrides and Acid Chlorides: To form amide bonds (acylation). csbsju.edu

Aldehydes and Ketones: To form imines (Schiff bases), which can be subsequently reduced to stable secondary amines. libretexts.org

Isocyanates: To form urea (B33335) linkages. illinois.edu

Furthermore, the liberated side-chain amines can themselves act as macroinitiators for the ROP of other NCA monomers, providing a route to create branched or graft copolypeptides. nih.govmdpi.com In a novel approach, a photocaged protecting group on the Lys-NCA side chain can be removed in situ with UV light, transforming the monomer into an "inimer" (initiator + monomer) that triggers its own polymerization. nih.govacs.org

Computational and Theoretical Investigations of Reactivity

Density Functional Theory (DFT) has been employed to provide deep mechanistic insights into the ROP of NCAs. nih.gov Although many studies focus on simpler analogues like alanine-NCA or sarcosine-NCA, the findings are considered broadly applicable to NCAs with chemically inert side chains, such as protected Lys-NCA. acs.org

Key findings from these computational investigations include:

Confirmation of the NAM Pathway: DFT calculations have successfully mapped the Gibbs free energy profiles for the elemental steps of the NAM (amine addition, ring-opening, and decarboxylation). acs.orgnih.gov

Catalytic Effects: Computational studies have helped to explain experimental observations of accelerated polymerization rates. For example, a DFT study of sarcosine-NCA polymerization initiated by a lysine (B10760008) dendrimer revealed that hydrogen bonding between the initiator's side-chain protecting groups and the incoming NCA monomer facilitates the reaction by lowering the energy barrier for proton transfer in the zwitterionic intermediate. rsc.org This highlights how interactions involving the side chain can influence the reactivity of the NCA ring.

These theoretical models provide a molecular-level understanding that complements experimental data, aiding in the design of more efficient and controlled polymerization strategies for producing advanced polypeptide materials. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying the mechanisms of organic reactions. For oxazolidinone systems, DFT calculations are instrumental in elucidating reaction pathways, identifying transition states, and determining the energetic feasibility of various chemical transformations.

Theoretical studies on the synthesis of oxazolidinones, for instance, have utilized DFT to map out the entire reaction coordinate. These studies typically involve locating the optimized geometries of reactants, intermediates, transition states, and products. By calculating the energies of these species, a potential energy surface can be constructed, revealing the lowest energy pathway for the reaction. For a compound like this compound, DFT could be employed to investigate its synthesis, perhaps through the cyclization of a suitable amino acid derivative, or its subsequent reactions, such as nucleophilic attack at the carbonyl carbons or reactions involving the primary amine of the butyl side chain.

In a representative DFT study on the formation of an oxazolidinone ring, the transition state for the ring-closing step is of paramount importance. The energy barrier associated with this transition state dictates the kinetics of the reaction. DFT calculations can provide the activation energy (ΔG‡), offering insights into how substituents on the oxazolidinone ring might influence the reaction rate. For example, the aminobutyl group at the C4 position would be expected to influence the electronic environment of the ring and, consequently, the stability of any transition states involved in its reactions.

A hypothetical reaction pathway for the hydrolysis of the oxazolidine-2,5-dione (B1294343) ring could be modeled using DFT. This would involve the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent ring-opening. The calculated energy barriers for each step would clarify the rate-determining step of the hydrolysis process.

Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

This table represents typical data obtained from DFT calculations for a multi-step organic reaction and is for illustrative purposes only.

Molecular Orbital Analysis and Electrophilicity/Nucleophilicity Descriptors

The reactivity of a molecule is fundamentally governed by its electronic structure. Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a qualitative understanding of chemical reactivity. DFT is widely used to calculate the energies and spatial distributions of these frontier molecular orbitals.

For this compound, the HOMO is likely to be localized on the parts of the molecule with the highest electron density, such as the lone pairs of the oxygen and nitrogen atoms, including the primary amine of the side chain. The LUMO, conversely, would be expected to be centered on the electron-deficient regions, which are the carbonyl carbons of the oxazolidine-2,5-dione ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher reactivity.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's electrophilicity and nucleophilicity.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Global Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule.

For this compound, the carbonyl groups would render the ring system electrophilic, making it susceptible to attack by nucleophiles. The primary amine on the butyl side chain, on the other hand, would be a nucleophilic center. DFT calculations could precisely quantify these characteristics, allowing for a comparison of the reactivity of different sites within the molecule.

Illustrative Global Reactivity Descriptors for a Related Oxazolidinone

| Descriptor | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.7 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 2.85 |

| Global Electrophilicity (ω) | 3.32 |

This table showcases typical global reactivity descriptors derived from DFT calculations for a heterocyclic compound and is for illustrative purposes.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule plays a crucial role in its reactivity and biological activity. Conformational analysis aims to identify the stable conformations (low-energy spatial arrangements) of a molecule and the energy barriers between them. For a flexible molecule like this compound, which possesses a rotatable butyl side chain, multiple conformations are possible.

Computational methods, including DFT, are powerful tools for exploring the conformational landscape of a molecule. By systematically rotating the single bonds in the aminobutyl side chain and calculating the energy of each resulting conformation, a potential energy surface can be generated. This analysis would reveal the most stable conformers and the rotational energy barriers.

Intramolecular interactions are key in determining conformational preferences. In this compound, several such interactions are conceivable. For instance, an intramolecular hydrogen bond could form between the primary amine of the side chain and one of the carbonyl oxygens of the oxazolidinone ring. The presence and strength of such an interaction would significantly influence the molecule's preferred shape.

Illustrative Relative Energies of Conformers for a Substituted Oxazolidinone

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178 | 0.00 |

| B | 65 | 1.25 |

| C | -70 | 1.30 |

| D (Transition State) | 120 | 3.50 |

This table provides an example of the kind of data obtained from a conformational analysis study on a molecule with a flexible side chain and is for illustrative purposes.

Applications in Advanced Organic and Polymer Chemistry Research

Role as a Monomer in Controlled Polypeptide Synthesis

Lys-NCA is extensively used in the ring-opening polymerization (ROP) to produce polypeptides with controlled molecular weights and low polydispersity indices. uwaterloo.caillinois.edu The polymerization is typically initiated by nucleophiles, such as primary amines, which attack the carbonyl group of the NCA ring, leading to the formation of a propagating amino-carboxylate species. illinois.edu This process allows for the creation of well-defined polypeptide chains, a critical requirement for high-performance materials. nih.gov The use of protected versions of Lys-NCA, where the side-chain ε-amino group is masked with protecting groups like benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc), is crucial for preventing unwanted side reactions and enabling precise control over the polymer architecture. nih.govacs.orgepfl.ch

A significant application of Lys-NCA is in the synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. These materials often exhibit unique self-assembly properties and are highly valued in biomedical fields.

By employing a macroinitiator, a pre-existing polymer chain with an initiating group (like a primary amine), Lys-NCA can be polymerized to form A-B diblock or A-B-A triblock copolymers. nih.gov This sequential polymerization technique has been successfully used to create amphiphilic block copolymers, such as Polylactide-block-poly(L-lysine) (PLA-b-PLy). uwaterloo.ca In this synthesis, the hydroxyl end-group of a polylactide chain is converted to an amine, which then initiates the ROP of a protected Lys-NCA. uwaterloo.ca

The resulting amphiphilic block copolymers can self-assemble in aqueous solutions to form structures like micelles or vesicles, which are investigated for use in targeted drug and gene delivery systems. illinois.edu The polypeptide block, derived from Lys-NCA, imparts biocompatibility and biodegradability to the material, while the other block can be tailored for specific properties like hydrophobicity or stimuli-responsiveness. uwaterloo.ca

Table 1: Examples of Block Copolymers Synthesized Using Lysine-NCA Derivatives

| Macroinitiator | NCA Monomer | Resulting Block Copolymer | Potential Application | Reference |

|---|---|---|---|---|

| Poly(n-butyl acrylate)-NH2 | ε-benzyloxycarbonyl-L-lysine NCA | Poly(n-butyl acrylate)-b-poly(Z-L-lysine) | Bioconjugates | nih.gov |

| Polystyrene-NH2 | ε-benzyloxycarbonyl-L-lysine NCA | Polystyrene-b-poly(Z-L-lysine) | Hybrid Materials | nih.gov |

| Polylactide-NH2 | N6-carbobenzoxy-L-lysine NCA | Polylactide-b-poly(L-lysine) | Drug Delivery | uwaterloo.ca |

| Poly(N-isopropyl acrylamide)-NH2 | γ-benzyl-L-glutamate NCA* | Poly(N-isopropyl acrylamide)-b-poly(γ-benzyl-L-glutamate) | Smart Materials | nih.gov |

Note: While not a lysine (B10760008) derivative, this example from the same study illustrates the versatility of the NCA ROP method initiated by macroinitiators.

The "living" or controlled nature of NCA polymerization, especially when conducted under specific conditions such as low temperatures, allows for the preparation of polymers with a defined sequence of monomers. rsc.org By sequentially adding different NCA monomers to the reaction, chemists can create block copolypeptides with precise segment lengths and compositions. illinois.edu This level of control is fundamental to designing materials with highly specific functions. The synthesis of a diblock copolypeptide like Poly(Nε-Boc-L-Lysine)–b–poly(Nε-Fmoc-L-Lysine) demonstrates this principle, where one type of protected Lys-NCA is polymerized first, followed by the addition and polymerization of a second, differently protected Lys-NCA. nih.gov This sequential addition ensures the formation of a well-defined block structure rather than a random copolymer. nih.gov

Building Block in Complex Molecule Synthesis

Beyond polymerization, the oxazolidine-2,5-dione (B1294343) ring system is a valuable scaffold in organic synthesis for creating complex molecules, including non-proteinogenic amino acids and various heterocyclic structures.

The 4-(4-aminobutyl)oxazolidine-2,5-dione structure is fundamentally a protected and activated form of lysine. As such, it serves as a precursor for a variety of lysine derivatives. The reactive NCA ring can be opened by different nucleophiles to introduce the lysine backbone into larger molecules. This reactivity is harnessed to synthesize peptides and peptidomimetics. Furthermore, the oxazolidinone core is a key feature in various bioactive compounds and can be used as a starting point for the synthesis of other heterocyclic systems, such as imidazolidin-2,4-diones or thiazolidine-2,4-diones through ring-transformation reactions. nih.govnih.govnih.gov The synthesis of unnatural amino acids, which can be used to develop novel drugs, can also start from such heterocyclic precursors. semanticscholar.org

Oxazolidinone rings are renowned chiral auxiliaries in asymmetric synthesis, used to control the stereochemical outcome of chemical reactions. sigmaaldrich.com Since this compound is derived from the naturally occurring chiral amino acid L-lysine, it possesses an inherent stereocenter. This chiral information can be transferred during a synthetic sequence to create new stereocenters with high selectivity. The rigid heterocyclic structure positions substituents in a predictable three-dimensional arrangement, allowing for diastereoselective reactions on molecules attached to the ring. nih.gov This makes Lys-NCA and related oxazolidinone structures valuable intermediates in the stereoselective synthesis of complex targets, including natural products and pharmaceutical agents where specific stereoisomers are required for biological activity. nih.govresearchgate.net

Development of Functionalized Poly(amino acid)s

One of the most powerful applications of Lys-NCA is in the creation of functionalized poly(amino acid)s. The primary amine on the aminobutyl side chain of lysine is a versatile chemical handle that can be modified either before or after polymerization.

To achieve this, chemists typically use Lys-NCA monomers with a protected ε-amino group (e.g., Z-Lys-NCA, Boc-Lys-NCA, or TFA-Lys-NCA). acs.orgepfl.ch After the ROP is complete, the protecting groups are removed to yield poly(L-lysine), a cationic polypeptide with a high density of reactive primary amine side chains. These amines can then be functionalized through a wide array of chemical reactions, such as amidation or alkylation, to attach drugs, imaging agents, or other polymers.

This strategy also enables the synthesis of highly branched or graft copolymers. For instance, a linear polypeptide backbone containing lysine residues can be synthesized, and after selective deprotection of the side-chain amines, these amines can act as initiating sites for the ROP of another NCA monomer. nih.govrsc.org This "grafting-from" approach results in a polymer brush or a branched architecture, creating complex macromolecules with potential applications in areas like gene delivery and tissue engineering. nih.govacs.org

Table 2: Common Protecting Groups for Lysine-NCA in Polypeptide Synthesis

| Protecting Group | Abbreviation | Deprotection Condition | Reference |

|---|---|---|---|

| Benzyloxycarbonyl | Z | HBr | uwaterloo.caacs.org |

| Tert-butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | nih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine (B6355638) | nih.gov |

Post-Polymerization Modification Strategies

The primary amine side chains of poly(L-lysine), derived from the polymerization of lysine NCA, offer a wealth of opportunities for post-polymerization modification. This strategy allows for the precise tuning of the polymer's physicochemical properties by introducing various functional moieties. mdpi.comnih.gov These modifications are crucial for tailoring the polymer for specific advanced applications.

One common strategy involves grafting other molecules onto the PLL backbone to create copolymers with unique characteristics. For instance, N-isopropylacrylamide (NIPAm) has been grafted onto PLL using aza-Michael addition reactions. nih.gov This modification imparts thermo-responsive behavior to the biodegradable polypeptide, causing it to exhibit a lower critical solution temperature (LCST), a property valuable in creating "smart" materials that respond to temperature changes. nih.gov

Another significant modification involves the introduction of hydrophobic moieties to the hydrophilic PLL backbone, rendering the resulting copolymer amphiphilic. mdpi.com This can be achieved by reacting PLL with hydrophobic molecules like deoxycholic acid or protected amino acids such as valine and isoleucine. mdpi.comtandfonline.com These amphiphilic copolymers can self-assemble in aqueous environments to form nanoparticles or micelles, which are effective vehicles for encapsulating poorly water-soluble drugs. mdpi.com

Furthermore, the amine groups can be used to attach polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. This modification is widely used to improve the biocompatibility and circulation time of polymer-based therapeutics by reducing non-specific interactions with biological components. tandfonline.com The versatility of these modification strategies is a key reason for the extensive research into PLL-based materials.

| Modification Strategy | Reagent/Moiety | Reaction Type | Resulting Property | Reference |

| Thermo-responsive Grafting | N-isopropylacrylamide (NIPAm) | Aza-Michael Addition | LCST Behavior | nih.gov |

| Amphiphilic Modification | Deoxycholic Acid (DOCA) | Condensation Reaction | Self-assembly into nanoparticles | tandfonline.com |

| Amphiphilic Modification | Hydrophobic Amino Acids | Amide Coupling | Micelle formation for drug encapsulation | mdpi.com |

| Biocompatibility Enhancement | Methoxy Polyethylene Glycol (MPEG) | Condensation Reaction | Improved stability and biocompatibility | tandfonline.com |

Integration into Drug Delivery Systems and Biomaterials (Research Focus)

The unique properties of poly(L-lysine) and its derivatives, stemming from the reactive aminobutyl side chains, make them highly valuable in the research and development of advanced drug delivery systems and biomaterials. nih.govnih.gov The cationic nature of PLL at physiological pH allows it to form complexes with negatively charged molecules, such as nucleic acids (siRNA and pDNA), through electrostatic interactions. nih.govresearchgate.net This makes PLL and its copolymers promising non-viral vectors for gene delivery. nih.gov

In the realm of small-molecule drug delivery, PLL-based materials are engineered to encapsulate and release therapeutic agents in a controlled manner. Amphiphilic copolymers synthesized via post-polymerization modification of PLL can form core-shell nanostructures that carry hydrophobic drugs, such as paclitaxel (B517696) and curcumin (B1669340), within their hydrophobic cores. mdpi.comtandfonline.comnih.gov These systems can enhance the solubility and stability of the drugs. nih.govnih.gov

Researchers have also focused on developing stimuli-responsive PLL-based systems that release their payload in response to specific triggers in the target environment, such as a change in pH. tandfonline.comresearchgate.net For example, nanoparticles made from PLL conjugated with deoxycholic acid and PEG have been designed for the pH-sensitive release of curcumin, targeting the acidic microenvironment of tumors. tandfonline.com The inherent pH-responsiveness of polylysine (B1216035), coupled with additional conjugated functional groups, allows for the creation of smart delivery platforms that can respond to pH, temperature, enzymes, or redox conditions. nih.govacs.org

The research findings below highlight the versatility of PLL in creating sophisticated drug delivery platforms.

| Drug/Therapeutic | PLL-based System | Key Features | Research Finding | Reference |

| Curcumin | PLL-DOCA-MPEG-cy5.5 Nanoparticles | pH-sensitive release, targeted imaging | The nanoparticle system demonstrated controlled release of curcumin in response to pH stimuli, enabling targeted therapy and imaging of liver cancer. | tandfonline.com |

| Paclitaxel & siRNA | Amphiphilic PLL modified with hydrophobic amino acids and arginine/histidine | Co-delivery of hydrophobic drug and nucleic acid | The synthesized amphiphilic polypeptides were capable of simultaneously loading both paclitaxel and siRNA for combined cancer therapy. | mdpi.com |

| Nucleic Acids (pDNA) | PLL-b-PLGA copolymers | pH-responsive charge-conversion | The system showed improved cellular uptake and efficient gene delivery due to charge conversion in the acidic tumor environment. | nih.gov |

| Methotrexate | ε-polylysine nanoparticles | Helical nanorod morphology | ε-PL/MTX nanoparticles exhibited stronger anticancer effects both in vitro and in vivo compared to α-PL/MTX nanoparticles. | researchgate.net |

These research-focused applications underscore the importance of this compound as a precursor to poly(L-lysine), a polymer with immense potential in the ongoing development of next-generation biomaterials and targeted therapeutics. nih.govfrontiersin.org

Analytical and Spectroscopic Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods used for the initial structural assessment of 4-(4-Aminobutyl)oxazolidine-2,5-dione.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the butyl chain, the alpha-proton on the oxazolidine (B1195125) ring, the amine protons, and the amide proton. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning them to specific positions in the structure.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would be expected to show signals for the two carbonyl carbons in the dione (B5365651) ring, the alpha-carbon, and the four distinct carbons of the aminobutyl side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift values for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~168 |

| C5 (C=O) | - | ~152 |

| C4 (α-CH) | ~4.3, triplet, 1H | ~57 |

| N3-H | ~8.5, broad singlet, 1H | - |

| C1' (α-CH₂) | ~1.9, multiplet, 2H | ~30 |

| C2' (β-CH₂) | ~1.5, multiplet, 2H | ~22 |

| C3' (γ-CH₂) | ~1.7, multiplet, 2H | ~27 |

| C4' (δ-CH₂) | ~3.0, triplet, 2H | ~40 |

To confirm the assignments made from 1D NMR and to establish the precise connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. slideshare.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov It is used to definitively assign which protons are bonded to which carbons by showing a cross-peak for each C-H bond. mdpi.com For this compound, this would confirm the assignments of the protons and carbons in the butyl chain and the alpha-carbon of the ring.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). nih.gov HMBC is crucial for piecing together the molecular skeleton. For instance, it can show a correlation from the alpha-proton (H4) to the carbonyl carbons (C2 and C5) and to the first carbon of the butyl chain (C1'), confirming the attachment of the side chain to the heterocyclic ring. mdpi.com

Table 2: Key Predicted HMBC Correlations for this compound Illustrative correlations to confirm molecular structure.

| Proton (¹H) | Correlated Carbons (¹³C) | Implication |

|---|---|---|

| α-CH (H4) | C2, C5, C1' | Confirms the ring structure and side-chain attachment point. |

| δ-CH₂ (H4') | C2', C3' | Confirms connectivity within the butyl side chain. |

Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures to study dynamic processes such as conformational changes. unibas.it For this compound, the five-membered oxazolidine ring may not be perfectly planar and could undergo conformational exchange, such as ring puckering. rsc.org Similarly, the butyl side chain has rotational freedom around its C-C bonds.

At room temperature, these conformational changes might be rapid on the NMR timescale, resulting in sharp, averaged signals. By lowering the temperature, this exchange can be slowed. If the exchange rate becomes slow enough, separate signals for atoms in different conformations may be observed, a phenomenon known as decoalescence. unibas.it Analyzing the spectra at different temperatures allows for the calculation of the energy barriers associated with these conformational changes, providing insight into the molecule's flexibility and preferred shapes in solution. unibas.itrsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. An IR spectrum is a plot of these absorptions. vscht.cz

For this compound, FT-IR spectroscopy would be used to confirm the presence of its key functional groups:

Amine (N-H): The primary amine group (-NH₂) will show characteristic stretching vibrations.

Amide (N-H): The N-H bond within the oxazolidine ring will also have a distinct stretching absorption.

Carbonyl (C=O): The two carbonyl groups in the dione structure are a prominent feature. As part of a five-membered anhydride-like ring, they are expected to show two distinct, strong absorption bands due to symmetric and asymmetric stretching. libretexts.org

Alkyl (C-H): The C-H bonds of the butyl chain will exhibit characteristic stretching and bending vibrations. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound Expected wavenumber ranges based on established correlation tables.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3400 - 3250 | Medium (often two bands) |

| Amide (in ring) | N-H Stretch | ~3200 | Medium, Broad |

| Alkyl Chain | C-H Stretch | 2960 - 2850 | Strong |

| Carbonyl (Anhydride) | C=O Asymmetric Stretch | ~1860 | Strong |

| Carbonyl (Anhydride) | C=O Symmetric Stretch | ~1790 | Strong |

| Primary Amine | N-H Bend | 1650 - 1580 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

For this compound (Molecular Formula: C₈H₁₂N₂O₃), the molecular weight is 184.19 g/mol . Using a high-resolution mass spectrometer (HRMS), this mass can be determined with high precision, which helps to confirm the elemental composition.

When the molecule is ionized, typically forming a protonated molecule [M+H]⁺ in techniques like Electrospray Ionization (ESI), it can be induced to break apart into smaller, charged fragments. researchgate.net The pattern of these fragments is predictable and provides a fingerprint that helps to confirm the structure. slideshare.net

Table 4: Predicted Mass Spectrometry Fragments for this compound Hypothetical m/z values for the protonated parent molecule and key fragments.

| m/z | Ion | Likely Origin |

|---|---|---|

| 185.09 | [M+H]⁺ | Protonated parent molecule |

| 141.09 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the ring |

| 113.08 | [M+H - CO₂ - CO]⁺ | Subsequent loss of carbon monoxide |

| 84.08 | [C₅H₁₀N]⁺ | Cleavage of the side chain at the alpha-carbon |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. nih.gov For the analysis of this compound, chromatographic methods are essential for assessing its purity, isolating it from reaction mixtures, and for quantitative analysis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds. Due to the polar nature of the amine and dione functional groups, a reversed-phase HPLC method would be suitable. A C18 column (nonpolar stationary phase) with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) containing a modifier like trifluoroacetic acid (TFA) to improve peak shape, would likely provide good separation from impurities.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction or to get a quick assessment of a sample's purity. A polar stationary phase (like silica (B1680970) gel) and a mobile phase consisting of a mixture of polar and nonpolar solvents (e.g., dichloromethane/methanol (B129727) or ethyl acetate (B1210297)/hexane with triethylamine) would be used. The spots can be visualized using UV light or a staining agent like ninhydrin, which reacts with the primary amine to produce a colored spot.

Gas Chromatography (GC): Standard GC is generally not suitable for this compound due to its low volatility and potential for thermal degradation. However, it could be made amenable to GC analysis by derivatization, for example, by acylating the amine group to increase its volatility.

Table 5: Illustrative Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase/Conditions | Purpose |

|---|---|---|---|

| HPLC | C18 Silica | Water/Acetonitrile gradient with 0.1% TFA | Purity assessment, quantification |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of N-carboxyanhydrides (NCAs), including this compound, also known as lysine (B10760008) NCA. While specific, detailed HPLC protocols for the unprotected lysine NCA are not extensively documented in publicly available literature, general methodologies for related protected derivatives, such as Nε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-L-lysine NCA), indicate that reversed-phase HPLC is a suitable method for assessing purity. For instance, the purity of Z-L-lysine NCA has been reported to be greater than 98% when analyzed by HPLC. nih.gov

A typical HPLC method for a related compound, L-lysine hydrochloride, utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile. nih.gov Detection is often carried out at a low UV wavelength, such as 214 nm. nih.gov For the analysis of lysine NCA, a similar reversed-phase approach would likely be effective. The retention time would be influenced by the specific column, the mobile phase composition (including the organic modifier gradient and the pH of the aqueous phase), and the flow rate. Due to the compound's polar nature, a gradient elution would likely be necessary to achieve adequate separation from any impurities.

A hypothetical HPLC data table for the analysis of this compound might look as follows, based on typical parameters for similar compounds:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time | Compound-specific |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less suitable for the direct analysis of intact amino acid N-carboxyanhydrides like this compound. This is due to the compound's low volatility and thermal lability; the high temperatures required for GC analysis would likely cause decomposition of the NCA ring.

However, GC-MS (Gas Chromatography-Mass Spectrometry) can be employed for the analysis of lysine and related structures after chemical derivatization to increase their volatility. A common derivatization procedure involves esterification followed by acylation. For example, a two-step derivatization using 2 M HCl in methanol followed by pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate has been used for the GC-MS analysis of amino acids. nih.gov It is important to note that certain derivatization methods can alter the original molecule; for instance, some acidic conditions can convert homocitrulline to lysine. nih.gov A study on the discrimination of citrulline from ornithine and homocitrulline from lysine by GC-MS after derivatization identified a minor reaction product as likely being N6-Carboxy-Lysine, a related structure to the compound of interest. nih.gov

A potential, though not directly reported, GC-MS analysis of a derivatized form of this compound would involve careful selection of the derivatizing agent to ensure a stable and volatile product. The resulting data would provide information on the retention time and a mass spectrum that could be used for structural elucidation and purity assessment.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For a hypothetical crystalline form of this compound, the expected output from an XRD analysis would be a set of crystallographic parameters, as shown in the table below. The values are illustrative and not based on experimental data.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 8.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 726.5 |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is a crucial step in verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₇H₁₂N₂O₃, the theoretical elemental composition can be calculated based on its atomic weights.

The experimental values obtained from an elemental analyzer should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the purity and elemental composition of the sample.

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 48.83 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.03 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.28 |

| Oxygen | O | 15.999 | 3 | 47.997 | 27.88 |

| Total | 172.184 | 100.00 |

Research Frontiers and Future Directions

Advancements in Sustainable Synthesis of Oxazolidine-2,5-diones

The traditional synthesis of NCAs, including lysine (B10760008) NCA, often involves the use of hazardous reagents like phosgene (B1210022) or its derivatives (e.g., triphosgene), which raises environmental and safety concerns. Research is actively pursuing greener, more sustainable synthetic routes. These advancements focus on phosgene-free methods that offer milder reaction conditions, higher atom economy, and reduced hazardous waste. researchgate.netresearchgate.net

Key sustainable approaches include the use of carbonate sources, such as dialkyl carbonates, in catalyzed reactions and the exploration of novel activating agents. researchgate.net Deep eutectic solvents (DESs) are also emerging as promising green catalytic media that can act as both the solvent and catalyst, simplifying purification and reducing the use of volatile organic compounds. researchgate.net Another avenue involves biocatalytic platforms that leverage enzymes for the synthesis of chiral oxazolidinones, offering high selectivity under environmentally benign conditions. researchgate.net

| Synthesis Method | Reagents | Advantages | Challenges |

| Traditional (Fuchs–Farthing) | Amino Acid, Phosgene/Triphosgene (B27547) | High yield, well-established | Highly toxic reagents, harsh conditions |

| Carbonylative Cyclization | β-Amino Alcohols, CO2, Catalysts | Utilizes CO2 as a C1 source, high atom economy researchgate.net | Requires specific catalysts, may have limited substrate scope |

| Cyclic Carbonate Aminolysis | Ethylene Carbonate, β-Amino Alcohols | Phosgene-free, milder conditions researchgate.netrsc.org | Can require catalysts and specific solvents |

| Deep Eutectic Solvents (DES) | Epoxides, Isocyanates in DES | Green solvent/catalyst system, recyclable, high efficiency researchgate.net | Primarily demonstrated for 2-oxazolidinones, not 2,5-diones |

| Microwave-Assisted Synthesis | Urea (B33335), Ethanolamine | Rapid reaction times, energy efficient organic-chemistry.orgnih.gov | Primarily for 2-oxazolidinones, scalability can be an issue |

Exploration of Novel Polymer Architectures via ROP

The ring-opening polymerization (ROP) of NCAs is the primary method for producing polypeptides. The development of living ROP, initiated by transition-metal complexes, has been a breakthrough, enabling precise control over polymer molecular weight and dispersity. This control is crucial for creating complex and well-defined polymer architectures beyond simple linear chains.

For a monomer like 4-(4-aminobutyl)oxazolidine-2,5-dione (via its protected form), ROP opens the door to a variety of advanced architectures:

Block Copolymers: Sequential addition of different NCA monomers allows for the synthesis of diblock, triblock, and multiblock copolymers. These materials can self-assemble into highly ordered nanostructures like micelles, vesicles, and lamellae, which are valuable for drug delivery and nanotechnology.

Graft and Brush Polymers: The pendant amine groups on the resulting polylysine (B1216035) backbone can serve as initiation sites for grafting other polymer chains, creating bottlebrush polymers with unique solution and bulk properties.

Star and Dendritic Polymers: Using multifunctional initiators, it is possible to grow multiple polypeptide chains from a central core, resulting in star-shaped polymers.

Post-polymerization modification further expands the accessible architectures, allowing for the introduction of diverse functionalities onto a pre-synthesized polypeptide backbone. nih.gov

Computational Design and Prediction of Novel Oxazolidine-2,5-dione (B1294343) Derivatives

In silico methods are becoming indispensable for accelerating the design and discovery of new functional monomers and polymers. nih.gov Computational tools can predict the properties and behavior of novel oxazolidine-2,5-dione derivatives before their synthesis, saving significant time and resources. rsc.org

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the electronic structure of monomers, predicting their reactivity, stability, and spectroscopic properties. This helps in designing monomers with tailored polymerization kinetics. nih.gov

Molecular Dynamics (MD): MD simulations can model the conformational behavior of both the monomer and the resulting polymer chain in different environments. This is crucial for predicting how a polypeptide will fold or self-assemble in solution. nih.gov

Quantitative Structure-Property Relationship (QSPR): QSPR models establish mathematical relationships between the chemical structure of monomers and the physical properties (e.g., density, solubility, glass transition temperature) of the resulting polymers. mdpi.com These models can screen large virtual libraries of potential NCA derivatives to identify candidates with desired material characteristics. rsc.org

These computational strategies enable the rational design of novel oxazolidine-2,5-dione derivatives with specific functionalities for targeted applications in medicine and materials science. rsc.org

Investigation of Unique Chemical Transformations and Cascade Reactions

Research into oxazolidine-2,5-diones extends beyond polymerization to include their participation in unique chemical transformations. The bifunctional nature of the NCA ring makes it susceptible to various ring-opening reactions, which can be harnessed for synthetic purposes. nih.govmdpi.com

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecular structures. researchgate.net The development of cascade sequences that incorporate the formation or transformation of an oxazolidine-dione ring could provide novel pathways to functionalized heterocycles or peptidomimetic structures. mdpi.com

Furthermore, the polymer derived from this compound is a rich platform for post-polymerization modification. The pendant primary amines are nucleophilic handles for a wide array of chemical reactions, including:

Amidation and acylation to attach carboxylic acids, including drugs or fluorescent labels.

Reductive amination to couple aldehydes or ketones.

"Click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), after converting the amines to azides. nih.gov

These transformations allow for the conversion of a simple polylysine backbone into a highly functionalized and precisely engineered macromolecule. wiley-vch.demdpi.com

Development of Advanced Analytical Techniques for In Situ Monitoring of Polymerization

Understanding and controlling the ROP of NCAs requires precise monitoring of the reaction kinetics in real time. Advanced analytical techniques that allow for in situ measurements are critical for optimizing polymerization conditions and ensuring the synthesis of well-defined polymers. perkinelmer.com

Spectroscopic methods are particularly powerful for this purpose as they are non-invasive and can provide molecular-level information about the reaction progress. rsc.orgfiveable.me

| Analytical Technique | Information Provided | Advantages | Limitations |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of NCA carbonyl peaks (~1850, 1790 cm⁻¹), appearance of amide I/II bands | High sensitivity to functional groups, fast acquisition times, widely available perkinelmer.com | Overlapping peaks in complex systems, solvent interference |

| Raman Spectroscopy | Changes in vibrational modes corresponding to monomer and polymer | Excellent for aqueous solutions (minimal water interference), high spatial resolution rsc.orgfiveable.me | Weaker signal than IR, fluorescence interference can be an issue |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in chemical shifts of monomer and polymer, allows for end-group analysis | Provides detailed structural information, quantitative nih.gov | Lower sensitivity, longer acquisition times, requires NMR-compatible reactor |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands of C-H, N-H, O-H groups | Deep sample penetration, suitable for bulk polymerization and industrial process control rsc.org | Complex spectra requiring chemometric analysis, lower specificity than mid-IR |

| UV-Visible Spectroscopy | Changes in absorbance if chromophores are present in the monomer or initiator | High sensitivity, simple instrumentation | Limited to systems with UV-Vis active species |

These techniques, often coupled with fiber-optic probes, enable continuous monitoring of monomer conversion, providing valuable data to refine kinetic models and achieve better control over the polymerization process. rsc.org

Potential for Bio-Conjugation and Material Science Applications (Research-Oriented)

The primary amine side chains of the polymer derived from this compound make it an exceptionally valuable material for biomedical and material science applications. This polymer, poly(L-lysine), serves as a scaffold for creating sophisticated, functional materials.

Bio-conjugation: The pendant amines are ideal sites for attaching a wide range of biologically active molecules. This has led to the development of:

Drug Delivery Systems: Covalent attachment of hydrophobic drugs like paclitaxel (B517696) to the hydrophilic polylysine backbone creates amphiphilic conjugates that can self-assemble into nanoparticles, improving drug solubility and circulation time. mdpi.com

Gene Delivery Vectors: The cationic nature of polylysine at physiological pH allows it to complex with negatively charged nucleic acids like siRNA and pDNA, forming polyplexes that facilitate their entry into cells. mdpi.com

Targeted Therapeutics: Conjugation of targeting ligands (e.g., antibodies, peptides) can direct drug- or gene-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

Material Science: The high density of functional groups enables the creation of advanced materials, including:

Hydrogels: Cross-linking of polylysine chains can form hydrogels with applications in tissue engineering, wound healing, and as matrices for controlled release.

Functional Surfaces: Polylysine can be grafted onto surfaces to alter their properties, for example, to promote cell adhesion in cultureware or to create antimicrobial coatings.

Layer-by-Layer Assembly: The cationic polymer can be used in layer-by-layer assembly with polyanions to build up thin films with precisely controlled thickness and functionality for use in sensors and coatings.

Future research will focus on creating multifunctional systems where, for instance, a single nanoparticle combines therapeutic agents, targeting moieties, and imaging agents for theranostic applications.

Q & A

Q. What are the standard synthetic routes for 4-(4-Aminobutyl)oxazolidine-2,5-dione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as amino acid derivatives or amino alcohols. For example:

- Method A : React a γ-aminobutyric acid (GABA) derivative with a carbonyl source (e.g., phosgene or diphosgene) in the presence of a base (e.g., NaOH or KCO) in solvents like dichloromethane or ethanol .

- Method B : Use a two-step process involving (i) protection of the amino group in 4-aminobutyric acid and (ii) cyclization under anhydrous conditions with a coupling agent like DCC (dicyclohexylcarbodiimide) .

Optimization : Adjust molar ratios (e.g., 1:1.2 for amino acid to carbonyl agent), temperature (0–25°C to minimize side reactions), and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm the oxazolidine ring (δ 4.5–5.5 ppm for ring protons) and aminobutyl chain (δ 1.5–3.0 ppm for CH groups) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 187.12) .

- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry and hydrogen-bonding networks (e.g., NH···O interactions in the oxazolidine ring) .

Q. What are the common chemical reactions involving the oxazolidine-2,5-dione core?

- Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the ring opens to form a linear amide or carboxylic acid derivative .

- Nucleophilic Substitution : The 5-position carbonyl reacts with amines (e.g., benzylamine) to form urea derivatives .

- Reduction : Sodium borohydride selectively reduces the 2-position carbonyl to a hydroxyl group .

Q. How should researchers handle safety and stability concerns?

- PPE : Use P95 respirators, nitrile gloves, and lab coats to avoid inhalation or skin contact .

- Storage : Keep in inert atmospheres (argon) at 2–8°C to prevent decomposition .

- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal .

Advanced Research Questions

Q. How does the aminobutyl substituent influence the compound’s biological activity compared to other oxazolidine derivatives?

-

Structure-Activity Relationship (SAR) : The aminobutyl chain enhances solubility and enables hydrogen bonding with targets (e.g., bacterial ribosomes or neurotransmitter receptors). For example:

Compound Substituent Activity 4-(4-Aminobutyl) -NH(CH)- Antibacterial (MIC: 2 µg/mL) 4-Benzyl -CH- Moderate activity (MIC: 16 µg/mL) 4-(4-Hydroxybenzyl) -OH-CH- Antioxidant (IC: 10 µM) The aminobutyl group’s flexibility and basicity improve membrane permeability and target binding .

Q. What computational strategies can predict binding modes with biological targets?

- Docking Studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI) or GABA receptors. The aminobutyl chain may occupy hydrophobic pockets, while the oxazolidine ring forms hydrogen bonds .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates strong binding) .

Q. How can researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. inactive results)?

- Variable Testing Conditions : Standardize assays (e.g., broth microdilution per CLSI guidelines) to control pH, inoculum size, and solvent (DMSO ≤1% v/v) .

- Strain-Specific Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The aminobutyl group’s charge may limit penetration in Gram-negative bacteria .

Q. What methodologies optimize enantiomeric purity for chiral studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.